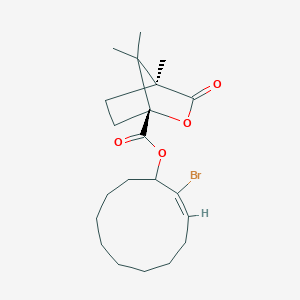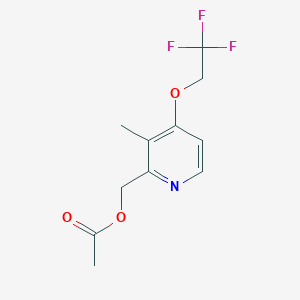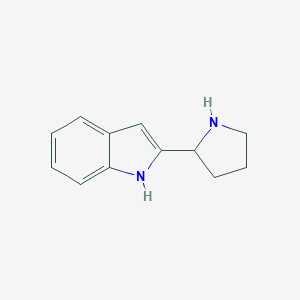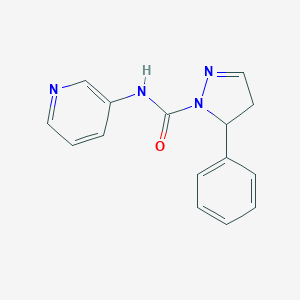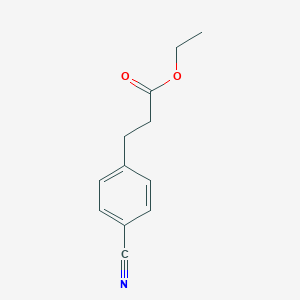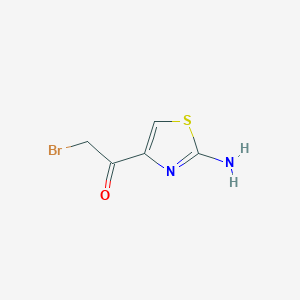
1-(2-Aminothiazol-4-yl)-2-bromoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminothiazol-4-yl)-2-bromoethanone, also known as ATBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the thiazole family and contains both an amine and a bromine group, making it a versatile building block for the synthesis of a variety of compounds. In
作用機序
The mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Studies have shown that 1-(2-Aminothiazol-4-yl)-2-bromoethanone can inhibit the activity of the dopamine transporter, which may have implications for the treatment of addiction and other neurological disorders.
生化学的および生理学的効果
1-(2-Aminothiazol-4-yl)-2-bromoethanone has been shown to have a variety of biochemical and physiological effects in the body. Studies have demonstrated that 1-(2-Aminothiazol-4-yl)-2-bromoethanone can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. Additionally, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this debilitating condition.
実験室実験の利点と制限
One of the primary advantages of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is its versatility as a building block for the synthesis of a variety of compounds. Additionally, the synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is relatively straightforward and can be achieved using common laboratory techniques and reagents. However, one of the limitations of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on 1-(2-Aminothiazol-4-yl)-2-bromoethanone. One area of interest is the development of new compounds that target the dopamine transporter, which may have implications for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, there is a need for further studies to evaluate the safety and toxicity of 1-(2-Aminothiazol-4-yl)-2-bromoethanone, particularly in the context of its potential use as a therapeutic agent.
合成法
The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone can be achieved through a multi-step process involving the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by a cyclization reaction to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with bromoacetyl bromide to yield 1-(2-Aminothiazol-4-yl)-2-bromoethanone. The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is relatively straightforward and can be achieved using common laboratory techniques and reagents.
科学的研究の応用
1-(2-Aminothiazol-4-yl)-2-bromoethanone has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and neuroscience. One of the primary applications of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is as a building block for the synthesis of compounds that target specific biological pathways or receptors. For example, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been used in the synthesis of compounds that target the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain. Additionally, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
CAS番号 |
113732-86-8 |
|---|---|
製品名 |
1-(2-Aminothiazol-4-yl)-2-bromoethanone |
分子式 |
C5H5BrN2OS |
分子量 |
221.08 g/mol |
IUPAC名 |
1-(2-amino-1,3-thiazol-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C5H5BrN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8) |
InChIキー |
VLELIZKJWKLDMD-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)C(=O)CBr |
正規SMILES |
C1=C(N=C(S1)N)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




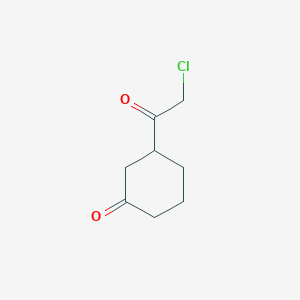
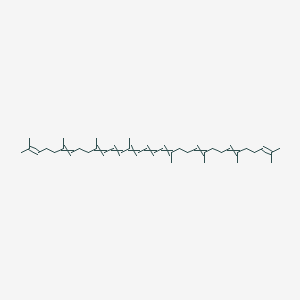
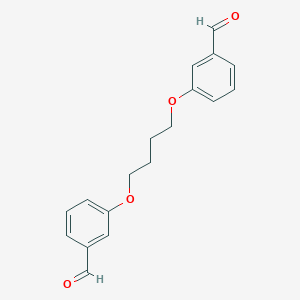
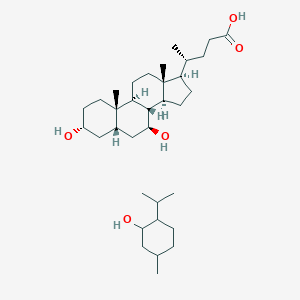
![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
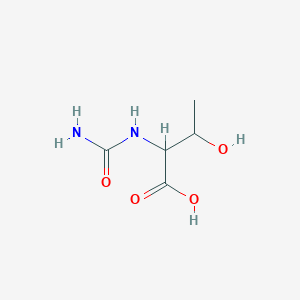
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
